5-Oxoprolyltryptophan

Descripción

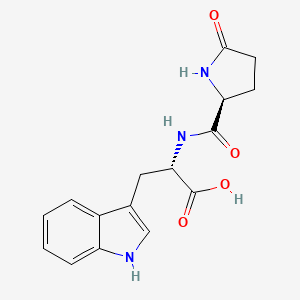

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c20-14-6-5-12(18-14)15(21)19-13(16(22)23)7-9-8-17-11-4-2-1-3-10(9)11/h1-4,8,12-13,17H,5-7H2,(H,18,20)(H,19,21)(H,22,23)/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMASWWWQRGQQC-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189501 | |

| Record name | 5-Oxoprolyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35937-24-7 | |

| Record name | 5-Oxoprolyltryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035937247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxoprolyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Oxoprolyltryptophan: A Technical Guide on its Putative Biological Significance

Disclaimer: Scientific literature directly investigating the biological significance of the dipeptide 5-Oxoprolyltryptophan (also known as pyroglutamyl-tryptophan or pGlu-Trp) is limited. This technical guide, therefore, presents a scientifically informed yet largely hypothetical overview based on the known biological activities of its constituent amino acids, pyroglutamic acid and tryptophan, as well as related pyroglutamyl and tryptophan-containing peptides. The proposed signaling pathways, experimental protocols, and quantitative data are illustrative and intended to guide future research in this area.

Introduction

This compound is a dipeptide composed of 5-oxoproline (pyroglutamic acid, pGlu) and tryptophan (Trp). Pyroglutamyl peptides are characterized by the presence of a pyroglutamate residue at their N-terminus, which is formed by the intramolecular cyclization of an N-terminal glutamine or glutamic acid residue.[1][2] This modification confers increased resistance to degradation by aminopeptidases, potentially enhancing the bioavailability and prolonging the biological activity of the peptide.[2][3]

Tryptophan is an essential amino acid and a crucial precursor for the synthesis of several neuroactive molecules, including the neurotransmitter serotonin and the hormone melatonin.[4][5] Dipeptides and tripeptides containing tryptophan have been shown to possess a range of biological activities, including antioxidant and angiotensin-converting enzyme (ACE) inhibitory effects.[6][7] Given the properties of its components, this compound is a molecule of interest for potential therapeutic applications.

Formation and Metabolism

Pyroglutamyl peptides can be formed endogenously through the action of glutaminyl cyclase, an enzyme present in various tissues including the brain and pituitary gland.[8] This enzymatic conversion of N-terminal glutaminyl peptides to pyroglutamyl peptides is a post-translational modification.[8] Spontaneous, non-enzymatic cyclization can also occur, particularly under conditions of heat or acidic pH.[1][9]

The metabolic fate of this compound has not been specifically studied. However, pyroglutamyl peptides, in general, are resistant to digestion by gastrointestinal proteases.[2][3] It is hypothesized that this compound may be absorbed intact in the small intestine and could potentially cross the blood-brain barrier, a characteristic of pyroglutamic acid itself.[10]

Putative Biological Significance and Therapeutic Potential

Based on the bioactivities of related compounds, several potential biological roles for this compound can be hypothesized.

Neuro-Cognitive and Mood Regulation

-

Antidepressant and Anxiolytic Effects: Several food-derived pyroglutamyl peptides have demonstrated antidepressant and anxiolytic-like effects in animal models.[10] Tryptophan is a direct precursor to serotonin, a key neurotransmitter in mood regulation.[4] Therefore, this compound could potentially modulate mood and emotional states.

-

Cognitive Enhancement: Pyroglutamic acid has been investigated for its potential to improve memory and cognitive function.[10] The tryptophan component could further support cognitive processes through its role in serotonin synthesis.

Anti-inflammatory and Antioxidant Activity

-

Anti-inflammatory Properties: Some pyroglutamyl peptides have been reported to possess anti-inflammatory activities.[1][2]

-

Antioxidant Effects: Tryptophan-containing dipeptides are known to have antioxidant properties.[6] The indole ring of tryptophan can act as a scavenger of free radicals. The enzymatic synthesis of γ-glutamyl-tryptophan has been shown to yield peptides with strong antioxidant activity.[11]

Other Potential Activities

-

Antiplatelet Aggregation: A tripeptide containing both pyroglutamic acid and tryptophan (pGlu-Asn-Trp) has been shown to exhibit antiplatelet aggregation activity by acting as an antagonist of the GPIIb/IIIa receptor.[12] This suggests that this compound may have similar antithrombotic potential.

Proposed Signaling Pathways

The precise signaling pathways modulated by this compound are unknown. The following diagrams illustrate hypothetical pathways based on the known actions of related molecules.

Caption: Hypothetical Anti-inflammatory Signaling Pathway of this compound.

Caption: Hypothetical Pathway for Neuromodulation by this compound.

Proposed Experimental Protocols

To investigate the hypothesized biological activities of this compound, a series of in vitro and in vivo experiments would be required.

Chemical Synthesis and Characterization

A detailed protocol for the synthesis of this compound would be the first step. One possible approach is outlined below.

Protocol 5.1.1: Synthesis of this compound

-

Starting Materials: L-Pyroglutamic acid, L-Tryptophan methyl ester hydrochloride, coupling reagents (e.g., HBTU, HOBt), and a base (e.g., DIPEA).

-

Coupling Reaction: Dissolve L-Pyroglutamic acid, HBTU, and HOBt in a suitable solvent (e.g., DMF). Add DIPEA to the mixture. Then, add L-Tryptophan methyl ester hydrochloride. Stir the reaction at room temperature for several hours.

-

Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove water-soluble byproducts. Purify the crude product by flash column chromatography.

-

Saponification: Treat the purified methyl ester with a base (e.g., LiOH) in a mixture of THF and water to hydrolyze the ester and yield the final product, this compound.

-

Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy and mass spectrometry.

Caption: Experimental Workflow for the Synthesis of this compound.

In Vitro Biological Assays

Protocol 5.2.1: In Vitro Anti-inflammatory Assay

-

Cell Culture: Culture murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) in appropriate media.

-

Stimulation: Pre-treat the cells with varying concentrations of this compound for 1 hour. Then, stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

-

Cytokine Measurement: After 24 hours of stimulation, collect the cell culture supernatant. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-10) using ELISA.

-

Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the phosphorylation status of key signaling proteins in the MAPK and NF-κB pathways.

Protocol 5.2.2: In Vitro Antioxidant Assay (DPPH Assay)

-

Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction: Add different concentrations of this compound to the DPPH solution. Ascorbic acid can be used as a positive control.

-

Measurement: Incubate the mixture in the dark for 30 minutes. Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity.

Caption: Workflow for In Vitro Biological Evaluation of this compound.

In Vivo Animal Studies

Protocol 5.3.1: Murine Model of Depression (Forced Swim Test)

-

Animal Model: Use adult male C57BL/6 mice.

-

Administration: Administer this compound or a vehicle control intraperitoneally or orally for a specified period (e.g., 14 days). A known antidepressant (e.g., fluoxetine) can be used as a positive control.

-

Forced Swim Test: On the final day of treatment, subject the mice to the forced swim test. Record the duration of immobility during the last 4 minutes of the 6-minute test.

-

Neurochemical Analysis: After the behavioral test, collect brain tissue (e.g., hippocampus, prefrontal cortex) to measure levels of serotonin and its metabolites using HPLC with electrochemical detection.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data that could be generated from the proposed experiments.

| Parameter | Assay | Expected Outcome for this compound | Potential Quantitative Readout |

| Anti-inflammatory Activity | In vitro LPS-stimulated macrophages | Reduction of pro-inflammatory cytokines | IC50 for TNF-α inhibition (µM) |

| Increase of anti-inflammatory cytokines | EC50 for IL-10 production (µM) | ||

| Antioxidant Activity | DPPH radical scavenging assay | Dose-dependent increase in scavenging | IC50 for DPPH scavenging (µM) |

| Antidepressant-like Activity | Murine Forced Swim Test | Reduction in immobility time | % decrease in immobility vs. vehicle |

| Neurochemistry | HPLC-ECD of brain tissue | Increase in serotonin turnover | % increase in 5-HIAA/5-HT ratio |

Conclusion

While direct evidence for the biological significance of this compound is currently lacking, the known functions of pyroglutamyl peptides and tryptophan-containing dipeptides provide a strong rationale for investigating its potential therapeutic properties. The proposed research framework, encompassing chemical synthesis, in vitro bioassays, and in vivo animal models, offers a comprehensive approach to elucidating the biological role of this intriguing dipeptide. Future studies are warranted to explore its potential in the realms of neuro-cognitive health, inflammation, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry and biological significance of food-derived pyroglutamyl peptides [morressier.com]

- 3. Occurrence, properties and biological significance of pyroglutamyl peptides derived from different food sources [agris.fao.org]

- 4. How important is tryptophan in human health? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tryptophan in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Functions of Antioxidant Dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An enzyme(s) that converts glutaminyl-peptides into pyroglutamyl-peptides. Presence in pituitary, brain, adrenal medulla, and lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijmrhs.com [ijmrhs.com]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis of novel tryptophan derivatives for antiplatelet aggregation activity based on tripeptide pENW (pGlu-Asn-Trp) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Natural Presence of Pyroglutamyl-Tryptophan: A Technical Review of Current Scientific Evidence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroglutamyl-tryptophan, a dipeptide of potential interest, remains largely uncharacterized in terms of its natural occurrence. Despite extensive investigation into the presence of pyroglutamyl peptides in a variety of natural sources, particularly fermented foods, and a wealth of knowledge on the biochemistry of tryptophan and its derivatives, direct evidence for the natural existence of pyroglutamyl-tryptophan is conspicuously absent from the current scientific literature. This technical guide synthesizes the available information, highlighting the general prevalence of related compounds and the analytical methodologies that could be employed for its potential discovery and characterization. The conspicuous lack of data on its natural occurrence, however, precludes a detailed discussion of its physiological roles, signaling pathways, and established isolation protocols from natural matrices.

Introduction: The Chemistry and Potential Significance of Pyroglutamyl-Tryptophan

Pyroglutamyl-tryptophan is a dipeptide composed of pyroglutamic acid (pGlu) and tryptophan (Trp). The N-terminal pyroglutamic acid is a cyclic lactam of glutamic acid, a modification that confers resistance to many peptidases, potentially increasing the peptide's in vivo stability. Tryptophan, an essential amino acid, is a precursor to numerous bioactive molecules, including the neurotransmitter serotonin and the hormone melatonin. The combination of these two residues in a dipeptide structure suggests potential for unique biological activities.

Pyroglutamyl peptides are commonly found in fermented foods and are known to possess various biological properties, including taste modulation and potential health benefits.[1][2] Tryptophan and its metabolites are also subjects of intense research due to their roles in gut-brain axis communication and various physiological and pathological processes. While the individual components of pyroglutamyl-tryptophan are well-studied, their combined form as a naturally occurring dipeptide has not been documented in the scientific literature based on extensive searches.

The Search for Natural Sources: A Conspicuous Absence of Evidence

Comprehensive searches of scientific databases for the natural occurrence of pyroglutamyl-tryptophan in various matrices have yielded no direct evidence of its presence. While related compounds have been identified, the specific dipeptide remains elusive.

Fermented Foods: A Prime Suspect with No Confirmation

Fermented foods such as Japanese sake, soy sauce, and aged cheese are known to be rich sources of a variety of pyroglutamyl peptides.[2][3][4][5] These peptides are typically formed from the enzymatic or heat-induced cyclization of N-terminal glutamine or glutamic acid residues of proteins during fermentation and aging processes.

While studies have identified numerous pyroglutamyl peptides in these products, including pyroglutamyl-leucine and even the tripeptide pyroglutamyl-leucyl-tryptophan in sake, there are no reports specifically identifying or quantifying pyroglutamyl-tryptophan.[6]

Other Potential Natural Sources

Investigations into plant tissues, animal tissues, and microbial fermentation broths have also not yielded any specific findings of naturally occurring pyroglutamyl-tryptophan. The focus of metabolic and peptidomic studies in these areas has been on free tryptophan, its various metabolites, and a wide range of other peptides.

Methodologies for Potential Identification and Characterization

Although no natural source of pyroglutamyl-tryptophan has been identified, established analytical techniques are well-suited for its future discovery and characterization.

Extraction and Separation

The initial step in identifying pyroglutamyl-tryptophan from a complex natural matrix would involve extraction and chromatographic separation.

Experimental Protocol: Hypothetical Extraction and Separation

-

Sample Preparation: A food or biological sample would be homogenized and subjected to a suitable extraction procedure, likely involving a combination of aqueous and organic solvents to precipitate larger molecules like proteins and lipids.

-

Solid-Phase Extraction (SPE): The crude extract would be further purified and fractionated using solid-phase extraction with a sorbent chosen based on the polarity of pyroglutamyl-tryptophan.

-

High-Performance Liquid Chromatography (HPLC): The enriched fraction would be analyzed by reversed-phase HPLC (RP-HPLC) to separate the dipeptide from other small molecules. A C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve peak shape, would be a typical starting point.

Detection and Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific identification of peptides in complex mixtures.

Experimental Protocol: Hypothetical LC-MS/MS Analysis

-

Ionization: The eluent from the HPLC would be introduced into an electrospray ionization (ESI) source to generate gas-phase ions of the analytes.

-

Mass Analysis: A tandem mass spectrometer would be used to first select the precursor ion corresponding to the mass of protonated pyroglutamyl-tryptophan ([M+H]⁺).

-

Fragmentation: The selected precursor ion would then be fragmented by collision-induced dissociation (CID).

-

Fragment Ion Analysis: The resulting fragment ions would be analyzed to confirm the amino acid sequence. Characteristic fragment ions for pyroglutamyl-tryptophan would include the immonium ion of tryptophan and fragment ions corresponding to the loss of the pyroglutamyl residue or side-chain fragments.

The workflow for such an analytical approach is depicted in the following diagram:

Nuclear Magnetic Resonance (NMR) Spectroscopy would be crucial for the definitive structural confirmation of synthetically prepared or highly purified, naturally isolated pyroglutamyl-tryptophan. 1D and 2D NMR experiments (e.g., COSY, HSQC, HMBC) would provide detailed information about the connectivity of atoms within the molecule.

Potential Signaling Pathways and Biological Activities: A Realm of Speculation

Without evidence of its natural occurrence and subsequent biological testing, any discussion of the signaling pathways and physiological roles of pyroglutamyl-tryptophan remains speculative. However, based on the known activities of its constituent parts, one could hypothesize potential areas of interest for future research should the dipeptide be discovered in nature.

The following diagram illustrates a hypothetical signaling cascade that could be investigated, drawing parallels from known pathways of tryptophan metabolites and other bioactive peptides.

Conclusion and Future Directions

Future research in the field of food peptidomics and metabolomics, employing high-resolution mass spectrometry and advanced separation techniques, may yet reveal the presence of pyroglutamyl-tryptophan in previously unexamined or under-investigated natural sources. Should it be identified, the subsequent steps would involve its quantification, the elucidation of its biosynthetic or formation pathways, and a thorough investigation of its biological activities and potential roles in health and disease. Until such discoveries are made, the natural world's inventory of pyroglutamyl-tryptophan remains an open question.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of pyroglutamyl peptides in Japanese rice wine (sake): presence of hepatoprotective pyroGlu-Leu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyroglutamic acid in cheese: presence, origin, and correlation with ripening time of Grana Padano cheese - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Foreword for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 5-Oxoprolyltryptophan and its Molecular Context

The study of tryptophan and its derivatives is a cornerstone of neuroscience and metabolic research, holding significant implications for drug development. While much is known about key players like L-tryptophan and 5-Hydroxytryptophan (5-HTP) in the serotonin pathway, the landscape of related peptides remains an area ripe for exploration. This technical guide addresses the specific molecule "this compound," a dipeptide that, despite its commercial availability for research, lacks a dedicated body of literature regarding its natural discovery and isolation.

This document serves a dual purpose. Firstly, it transparently outlines the current state of knowledge regarding this compound by situating it within the broader, well-characterized family of pyroglutamyl peptides. This includes their formation, biological significance, and inherent stability, which makes them attractive candidates for therapeutic development. Secondly, to provide a robust scientific foundation, this guide offers a comprehensive overview of the discovery, isolation, and critical biological roles of L-tryptophan and 5-HTP. By understanding these foundational molecules, researchers can better contextualize the potential significance of less-studied derivatives like this compound. This whitepaper is designed to be a practical resource, providing detailed experimental insights and clear visual representations of key biochemical pathways to aid in future research and development endeavors.

Section 1: Unveiling this compound as a Pyroglutamyl Peptide

Direct scientific literature detailing the specific discovery and isolation of this compound from a natural source is not presently available. However, its chemical structure identifies it as a pyroglutamyl peptide, specifically a dipeptide composed of 5-oxoproline (also known as pyroglutamic acid) and tryptophan. This classification provides a framework for understanding its potential origins, properties, and biological significance.

The Nature of Pyroglutamyl Peptides

Pyroglutamyl (pGlu) peptides are a class of peptides that feature a 5-oxoproline residue at their N-terminus. This structure is not a primary genetically encoded amino acid but is formed post-translationally or during processing through the intramolecular cyclization of an N-terminal glutamine or, less commonly, glutamic acid residue.

This cyclization imparts a crucial characteristic: enhanced stability. The lactam ring of the pyroglutamyl residue renders the peptide resistant to degradation by most N-terminal-cleaving enzymes like aminopeptidases. This increased half-life is a highly desirable trait in drug development, as it can lead to prolonged therapeutic effects.

Formation Pathway of Pyroglutamyl Peptides

The formation of a pyroglutamyl peptide is a well-understood chemical process. It can occur spontaneously, often accelerated by heat or acidic/basic conditions common in food processing and laboratory preparations, or it can be an enzyme-catalyzed reaction mediated by glutaminyl cyclase. The general mechanism involves a nucleophilic attack from the N-terminal amine onto the side-chain amide of glutamine, resulting in the formation of the cyclic pyroglutamyl residue and the release of ammonia.

Caption: General formation of a pyroglutamyl peptide.

Known Biological Significance of the Pyroglutamyl Peptide Family

Several pyroglutamyl peptides are known to have potent biological activities. A prominent example is Thyrotropin-releasing hormone (TRH), a tripeptide (pGlu-His-Pro-NH₂) that functions as a neurohormone. Research into food-derived pyroglutamyl peptides has identified various di- and tripeptides with potential health benefits, including anti-inflammatory, antidepressant, and hepatoprotective effects.[1][2][3][4][5] Notably, a synthetic tripeptide containing a pyroglutamyl-tryptophan moiety, pyroglutamyl-asparagyl-tryptophan (pENW), has been investigated as an antagonist of the GPIIb/IIIa receptor, demonstrating antiplatelet aggregation activity.[6]

Contextualizing this compound

This compound (pGlu-Trp) is available commercially as a chemical reagent and has been noted as a model substrate for research into cerebral serotonin enhancement. While its natural occurrence is unconfirmed, its synthesis can be achieved through standard solid-phase or solution-phase peptide synthesis methodologies. Given the known bioactivities of other short-chain pyroglutamyl peptides, pGlu-Trp represents an intriguing candidate for further pharmacological investigation.

Section 2: Foundational Precursors: L-Tryptophan and 5-Hydroxytryptophan (5-HTP)

An understanding of this compound necessitates a firm grasp of its constituent amino acid and its key metabolites. L-tryptophan and its direct derivative, 5-HTP, are central to the synthesis of serotonin and other vital neurochemicals.

L-Tryptophan: The Essential Building Block

Discovery and Isolation: L-tryptophan, an essential amino acid, was first isolated in 1901 by Frederick Gowland Hopkins through the enzymatic hydrolysis of the milk protein casein. Its essential nature means it must be acquired through the diet.

Biological Role: L-tryptophan is a precursor to several critical molecules:

-

Serotonin: A key neurotransmitter regulating mood, sleep, and appetite.

-

Melatonin: The primary hormone regulating the circadian rhythm.

-

Niacin (Vitamin B3): Crucial for cellular metabolism.

-

Kynurenine Pathway Metabolites: Which play roles in inflammation and immune regulation.

5-Hydroxytryptophan (5-HTP): The Intermediate Step

Isolation and Production: Unlike L-tryptophan, 5-HTP is not a component of dietary proteins. It is produced in the body from L-tryptophan and is commercially extracted from the seeds of the African plant Griffonia simplicifolia.

Biological Role: 5-HTP is the immediate precursor to serotonin. The conversion of L-tryptophan to 5-HTP by the enzyme tryptophan hydroxylase is the rate-limiting step in serotonin synthesis. As a dietary supplement, 5-HTP is utilized to increase serotonin levels in the brain, as it can cross the blood-brain barrier, unlike serotonin itself.

The Serotonin Synthesis Pathway: A Core Neurological Process

The enzymatic cascade from dietary L-tryptophan to the neurotransmitter serotonin is a fundamental pathway in neurobiology and a common target for therapeutic intervention.

Caption: The metabolic pathway of serotonin synthesis.

Section 3: Experimental Protocols and Data

While specific isolation protocols for this compound are not documented, protocols for the synthesis and analysis of related peptides can be readily adapted. The following provides a generalized enzymatic synthesis protocol for γ-glutamyl-tryptophan peptides, which serves as a model.

General Protocol for Enzymatic Synthesis of γ-Glutamyl-Tryptophan Peptides

This protocol is based on the use of glutaminase to catalyze the formation of γ-glutamyl bonds.

Objective: To synthesize γ-glutamyl-tryptophan peptides from L-glutamine and L-tryptophan.

Materials:

-

L-glutamine

-

L-tryptophan

-

L-glutaminase (e.g., from Bacillus amyloliquefaciens)

-

Alkaline buffer (e.g., pH 10)

-

Thermostated reaction vessel with agitation

-

Quenching solution (e.g., acid or heat source)

-

UPLC-Q-TOF-MS/MS system for analysis

Methodology:

-

Substrate Solution: Prepare a solution with L-glutamine and L-tryptophan in the selected buffer. A molar ratio of 1:3 (Gln:Trp) at a concentration of 0.1 mol/L has been shown to be effective.

-

Enzyme Addition: Introduce glutaminase to the substrate solution. A starting concentration of 0.1% (m/v) is recommended.

-

Reaction Incubation: Maintain the reaction at a constant temperature (e.g., 37°C) with continuous, gentle mixing for a defined period (e.g., 3 hours).

-

Reaction Termination: Stop the reaction by denaturing the enzyme, either through rapid heating (e.g., 100°C for 10 minutes) or by acidification.

-

Product Analysis: Identify and quantify the resulting γ-glutamyl-tryptophan peptides using UPLC-Q-TOF-MS/MS.

Quantitative Data Presentation

The following table presents sample data from a study on the enzymatic synthesis of γ-glutamyl-tryptophan peptides, illustrating the types of quantitative results that can be obtained.

Table 1: Quantitative Yields from Enzymatic Synthesis of γ-Glutamyl-Tryptophan Peptides

| Synthesized Peptide | Abbreviation | Yield (%) |

| γ-Glutamyl-Tryptophan | γ-EW | 51.02 |

| γ-Glutamyl-Glutamyl-Tryptophan | γ-EEW | 26.12 |

| γ-Glutamyl-Glutamyl-Glutamyl-Tryptophan | γ-EEEW | 1.91 |

| Data derived from a representative study on glutaminase-catalyzed synthesis. |

Conclusion and Future Outlook

The dipeptide this compound, while not extensively studied in its own right, belongs to the intriguing class of pyroglutamyl peptides. Its inherent stability against enzymatic degradation, a characteristic of this peptide family, makes it and similar structures compelling targets for drug discovery and development. The lack of specific literature on its natural discovery underscores a gap in our understanding and highlights an opportunity for future research in peptidomics and natural product chemistry.

For scientists and researchers, the path forward involves leveraging established synthetic methodologies to produce this compound for pharmacological screening. Investigations into its potential effects on the serotonergic system, as suggested by its use as a model substrate, as well as broader screening for other biological activities, are warranted. The foundational knowledge of L-tryptophan and 5-HTP metabolism provides the essential framework for designing and interpreting such studies. This guide serves as a starting point, consolidating what is known and illuminating the path for future exploration into this and other novel tryptophan derivatives.

References

- 1. Chemistry and biological significance of food-derived pyroglutamyl peptides [morressier.com]

- 2. Occurrence, properties and biological significance of pyroglutamyl peptides derived from different food sources [agris.fao.org]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis of novel tryptophan derivatives for antiplatelet aggregation activity based on tripeptide pENW (pGlu-Asn-Trp) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Oxoprolyltryptophan: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxoprolyltryptophan, a dipeptide composed of pyroglutamic acid and tryptophan, is a molecule of increasing interest in biochemical and pharmaceutical research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its putative role in biological systems, particularly its connection to the serotonin pathway. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside spectroscopic data to aid in its characterization. Furthermore, this document includes graphical representations of relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of this intriguing molecule.

Chemical Structure and Properties

This compound, also known as L-Pyroglutamyl-L-tryptophan, is a dipeptide with the systematic IUPAC name (2S)-2-[(5S)-5-oxopyrrolidine-2-carboxamido]-3-(1H-indol-3-yl)propanoic acid. Its structure consists of a pyroglutamic acid residue linked to the N-terminus of a tryptophan residue via a peptide bond.

Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 35937-24-7 | [1][2] |

| Molecular Formula | C16H17N3O4 | [3] |

| Molecular Weight | 315.32 g/mol | [3] |

| Melting Point | Not available | |

| Solubility | Not available | |

| Appearance | Not available in searched literature |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyroglutamic Acid - α-CH | ~4.2 | ~58 |

| Pyroglutamic Acid - β-CH₂ | ~2.1-2.4 | ~30 |

| Pyroglutamic Acid - γ-CH₂ | ~2.3-2.5 | ~25 |

| Pyroglutamic Acid - C=O (amide) | - | ~178 |

| Pyroglutamic Acid - C=O (acid) | - | ~175 |

| Tryptophan - α-CH | ~4.7 | ~55 |

| Tryptophan - β-CH₂ | ~3.3 | ~28 |

| Tryptophan - Indole C2 | ~7.2 | ~124 |

| Tryptophan - Indole C3 | - | ~110 |

| Tryptophan - Indole C4 | ~7.6 | ~118 |

| Tryptophan - Indole C5 | ~7.1 | ~121 |

| Tryptophan - Indole C6 | ~7.1 | ~119 |

| Tryptophan - Indole C7 | ~7.5 | ~111 |

| Tryptophan - Indole C7a | - | ~136 |

| Tryptophan - Indole C3a | - | ~127 |

| Tryptophan - NH (amide) | ~8.2 | - |

| Tryptophan - NH (indole) | ~10.9 | - |

| Tryptophan - COOH | ~12.0 (exchangeable) | ~174 |

Note: These are approximate values and can vary based on solvent and experimental conditions.

2.2. Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-3200 | N-H Stretch (amide, indole) | Broad |

| 3300-2500 | O-H Stretch (carboxylic acid) | Very broad |

| ~3100-3000 | C-H Stretch (aromatic) | |

| ~2960-2850 | C-H Stretch (aliphatic) | |

| ~1710 | C=O Stretch (carboxylic acid) | Strong |

| ~1680 | C=O Stretch (pyroglutamyl amide) | Strong |

| ~1650 | C=O Stretch (peptide amide I) | Strong |

| ~1540 | N-H Bend (peptide amide II) | |

| ~1600, ~1450 | C=C Stretch (aromatic) |

2.3. Mass Spectrometry

The characterization of pyroglutamyl peptides by mass spectrometry is a well-established technique.[2][4] The expected molecular ion peak [M+H]⁺ for this compound would be at m/z 316.33. Fragmentation patterns would likely show losses of water, carbon monoxide, and characteristic fragments from the tryptophan indole side chain.

Biological Significance and Signaling Pathways

This compound is suggested to be a model substrate for investigating the increase of serotonin at the cerebral level.[2] While the direct mechanism is not fully elucidated, its structural similarity to tryptophan, the precursor for serotonin synthesis, points towards a potential role in modulating serotonergic pathways.

Proposed Serotonin Synthesis Pathway Involvement

The synthesis of serotonin from tryptophan is a two-step enzymatic process.[5] It is hypothesized that this compound may influence this pathway, potentially by acting as a carrier molecule or by being metabolized to release tryptophan.

Caption: Proposed modulation of the serotonin synthesis pathway by this compound.

Experimental Protocols

Synthesis of this compound (General Enzymatic Approach)

This protocol describes a general method for the enzymatic synthesis of dipeptides, which can be adapted for this compound.[1][6]

Caption: General workflow for the enzymatic synthesis of this compound.

Methodology:

-

Reactant Preparation: Dissolve L-pyroglutamic acid (or a suitable ester or amide derivative) and L-tryptophan (or its corresponding derivative) in an appropriate buffer system. The choice of derivatives can influence reaction equilibrium and yield.

-

Enzymatic Reaction: Add a suitable enzyme, such as a protease (e.g., thermolysin or papain), to the reactant solution. The reaction is typically carried out in a biphasic system or with a high concentration of organic co-solvent to shift the equilibrium towards synthesis rather than hydrolysis.

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Enzyme Inactivation: Once the reaction has reached completion or equilibrium, inactivate the enzyme, for example, by heat denaturation or pH adjustment.

-

Purification: Purify the product from the reaction mixture.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard and effective method for the purification of peptides.[7][8]

Methodology:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over a defined time period. The optimal gradient will need to be determined empirically.

-

Detection: UV detection at 220 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring).

-

Fraction Collection: Collect fractions corresponding to the product peak.

-

Solvent Removal: Remove the solvent from the collected fractions, typically by lyophilization, to obtain the purified peptide.

Analysis by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for determining the purity and concentration of this compound. The following is a general method that can be adapted from the analysis of similar compounds like 5-hydroxytryptophan.[9][10][11]

Methodology:

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at approximately 280 nm.

-

Quantification: Use a calibration curve prepared with a standard of known concentration.

Conclusion

This compound is a dipeptide with potential biological significance, particularly in relation to the serotonergic system. This guide has provided a summary of its known chemical and physical properties, along with predicted spectroscopic data to aid in its identification and characterization. The provided experimental protocols offer a starting point for its synthesis, purification, and analysis. Further research is warranted to fully elucidate its physicochemical properties, biological functions, and the precise mechanisms by which it may influence serotonin pathways. Such studies will be crucial for evaluating its potential applications in drug development and neuroscience.

References

- 1. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. gilson.com [gilson.com]

- 8. bachem.com [bachem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The Biosynthetic Landscape of Pyroglutamyl-Tryptophan: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The term "pyroglutamyl-tryptophan" designates a dipeptide structure of significant interest due to the unique characteristics imparted by its constituent amino acids. The N-terminal pyroglutamyl (pGlu) residue, a cyclized form of glutamic acid or glutamine, confers enhanced stability against enzymatic degradation, a feature of considerable importance in drug development. Tryptophan, an essential aromatic amino acid, serves as a crucial precursor for numerous bioactive molecules and often acts as a key pharmacophore. This technical guide delineates the potential biosynthetic pathways for pyroglutamyl-tryptophan, focusing on two primary enzymatic routes: the formation of a diketopiperazine by Cyclodipeptide Synthases (CDPSs) or Non-Ribosomal Peptide Synthetases (NRPSs), and the post-translational modification of a linear dipeptide by Glutaminyl Cyclase (QC). This document provides a comprehensive overview of the enzymatic machinery, detailed experimental protocols for assessing these pathways, and available quantitative data to facilitate further research and application in drug discovery and synthetic biology.

Introduction: Deconstructing the "Pyroglutamyl-Tryptophan" Moiety

The molecule pyroglutamyl-tryptophan is not the product of a single, linear biosynthetic pathway but can arise from at least two distinct biological routes. The final structure can be either a cyclic dipeptide (a diketopiperazine) or a linear dipeptide with a modified N-terminus.

-

Cyclo(pGlu-Trp): A 2,5-diketopiperazine (DKP) formed by the condensation of a pyroglutamyl precursor and tryptophan. This class of molecules is typically synthesized by complex enzymatic machinery independent of ribosomal protein synthesis.

-

pGlu-Trp (linear): A linear dipeptide where the N-terminal glutamine or glutamic acid has been post-translationally cyclized to form pyroglutamic acid. This modification is catalyzed by a specific enzyme, Glutaminyl Cyclase (QC).

This guide will explore both possibilities, providing the foundational knowledge of the precursor biosynthetic pathways and the specific enzymatic steps leading to the final molecule.

Foundational Pathways: Biosynthesis of Precursor Amino Acids

The synthesis of pyroglutamyl-tryptophan is contingent on the availability of its constituent amino acids, L-tryptophan and L-glutamine/L-glutamic acid.

L-Tryptophan Biosynthesis

L-tryptophan is an essential amino acid for animals and must be obtained from the diet; however, it is synthesized de novo in plants, bacteria, and fungi. The pathway begins with chorismate, the end-product of the shikimate pathway.[1]

Key steps from chorismate to tryptophan:

-

Chorismate to Anthranilate: Anthranilate synthase converts chorismate and glutamine into anthranilate.

-

Anthranilate to PRA: Anthranilate phosphoribosyltransferase catalyzes the reaction of anthranilate with phosphoribosyl pyrophosphate (PRPP) to form 5-phosphoribosylanthranilate (PRA).

-

PRA to CDRP: PRA isomerase rearranges PRA to 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CDRP).

-

CDRP to InGP: Indole-3-glycerol phosphate synthase cyclizes CDRP to indole-3-glycerol phosphate (InGP), releasing CO2 and water.

-

InGP to Tryptophan: Tryptophan synthase, a bifunctional enzyme complex, catalyzes the final two steps:

-

The α-subunit cleaves InGP to indole and glyceraldehyde-3-phosphate.

-

The β-subunit condenses indole with serine to produce L-tryptophan.[1]

-

L-Glutamine and L-Glutamic Acid Biosynthesis

L-glutamic acid (glutamate) and L-glutamine are central molecules in nitrogen metabolism.

-

Glutamate Synthesis: Glutamate is primarily synthesized by the reductive amination of α-ketoglutarate, an intermediate of the citric acid cycle, a reaction catalyzed by glutamate dehydrogenase.

-

Glutamine Synthesis: Glutamine synthetase catalyzes the ATP-dependent amidation of glutamate to form glutamine. This reaction is a key step in assimilating ammonia.

Pathway I: Diketopiperazine (DKP) Formation via Cyclodipeptide Synthases

One plausible route to a pyroglutamyl-tryptophan moiety is through the formation of a cyclodipeptide, cyclo(Glu-Trp), which can then exist in its cyclized lactam form, cyclo(pGlu-Trp). This synthesis is performed by Cyclodipeptide Synthases (CDPSs), a family of enzymes that produce DKPs independently of the ribosome.[2]

CDPSs utilize aminoacyl-tRNAs (aa-tRNAs) as substrates, hijacking them from the protein synthesis machinery.[2] The proposed pathway for cyclo(Glu-Trp) would involve the sequential use of a glutamyl-tRNA (Glu-tRNA) and a tryptophanyl-tRNA (Trp-tRNA).

The catalytic cycle of a CDPS generally follows a ping-pong mechanism:

-

First aa-tRNA Binding: The first aa-tRNA (e.g., Glu-tRNA) binds to the enzyme. Its aminoacyl moiety is transferred to a conserved serine residue, forming an aminoacyl-enzyme intermediate.

-

Second aa-tRNA Binding: The second aa-tRNA (e.g., Trp-tRNA) binds, and its aminoacyl group attacks the first amino acid, forming a dipeptidyl-enzyme intermediate.

-

Cyclization and Release: The dipeptide undergoes intramolecular cyclization, leading to the formation and release of the final cyclodipeptide product.[3]

Pathway II: N-Terminal Pyroglutamylation via Glutaminyl Cyclase

This pathway results in a linear dipeptide, pGlu-Trp. It involves two main stages: the formation of a Gln-Trp dipeptide, followed by the enzymatic cyclization of the N-terminal glutamine residue.

-

Gln-Trp Dipeptide Formation: The initial Gln-Trp dipeptide could be synthesized by a Non-Ribosomal Peptide Synthetase (NRPS) or arise from the specific proteolytic cleavage of a larger protein. NRPSs are large, modular enzymes that activate and link amino acids without a template RNA.[4] A simple di-modular NRPS could theoretically assemble Gln-Trp.

-

Cyclization by Glutaminyl Cyclase (QC): Glutaminyl cyclase (QC) is a metalloenzyme that catalyzes the post-translational cyclization of N-terminal glutamine residues to form pyroglutamic acid, releasing ammonia in the process.[5] It can also convert N-terminal glutamate residues, though often with lower efficiency, releasing water.[6] Studies have shown that QC can act on dipeptides, making Gln-Trp a plausible substrate.[7]

Quantitative Data

Specific kinetic data for enzymes producing pyroglutamyl-tryptophan is limited. However, data for the involved enzyme classes with analogous substrates provide valuable benchmarks.

Table 1: Kinetic Parameters of Glutaminyl Cyclases (QC)

| Enzyme Source | Substrate | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

| Human (recombinant) | H-Gln-AMC | ~2.0 | ~1.4 | ~700 | [5] |

| P. gingivalis (recombinant) | H-Gln-AMC | 2.1 ± 0.2 | 1.1 ± 0.03 | 520 | [5] |

| T. forsythia (recombinant) | H-Gln-AMC | 4.8 ± 0.4 | 1.0 ± 0.03 | 210 | [5] |

| Human (recombinant) | H-Gln-Gln-OH | 0.29 ± 0.03 | 0.81 ± 0.02 | 2793 | [7] |

| Human (recombinant) | H-Gln-Ala-OH | 0.23 ± 0.02 | 0.61 ± 0.01 | 2652 | [7] |

| Carica papaya | H-Gln-Gln-OH | 0.12 ± 0.02 | 14.5 ± 0.5 | 120833 | [7] |

| Carica papaya | H-Gln-Ala-OH | 0.05 ± 0.01 | 14.1 ± 0.3 | 282000 | [7] |

| Note: H-Gln-AMC is a common fluorogenic substrate. Data for dipeptide substrates (e.g., H-Gln-Gln-OH) demonstrate the capability of QC to process short peptides. |

Table 2: Product Yields of Tryptophan-Containing Cyclodipeptide Synthases

Specific kinetic parameters for CDPSs are often not reported due to the complexity of the assay involving charged tRNAs. Instead, product yields from in vivo expression systems are commonly used for comparison.

| Enzyme (Source) | Main Product(s) | Total Yield (mg/L) | Reference |

|---|---|---|---|

| CDPS from Streptomyces sp. CB02912 | cyclo(L-Trp-L-Leu) | 211 | [8] |

| CDPS from Streptomyces sp. CB00339 | cyclo(L-Trp-L-Pro) | 165 | [8] |

| CDPS from Streptomyces sp. CB01889 | cyclo(L-Trp-L-Trp) | 132 | [8] |

| CDPS from Streptomyces sp. CB01348 | cyclo(L-Trp-L-Ala) | 114 | [8] |

Note: These data demonstrate the capacity of various bacterial CDPSs to efficiently produce tryptophan-containing diketopiperazines.

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of the key enzymes involved in the proposed biosynthetic pathways.

Protocol: In Vitro Assay for Cyclodipeptide Synthase (CDPS) Activity

This protocol is adapted from methodologies used to characterize CDPS enzymes and involves a cascade reaction.[1][9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Cyclodipeptide synthases - Wikipedia [en.wikipedia.org]

- 3. Frontiers | A Comprehensive Overview of the Cyclodipeptide Synthase Family Enriched with the Characterization of 32 New Enzymes [frontiersin.org]

- 4. Type II Non-ribosomal Peptide Synthetase Proteins: Structure, Mechanism, and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mammalian-like type II glutaminyl cyclases in Porphyromonas gingivalis and other oral pathogenic bacteria as targets for treatment of periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutaminyl cyclases display significant catalytic proficiency for glutamyl substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substrate specificity of glutaminyl cyclases from plants and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurogentec.com [eurogentec.com]

- 9. The Immobilization of a Cyclodipeptide Synthase Enables Biocatalysis for Cyclodipeptide Production - PMC [pmc.ncbi.nlm.nih.gov]

5-Oxoprolyltryptophan: A Technical Examination of its Role in Cellular Processes and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Oxoprolyltryptophan, a dipeptide also known as L-Pyroglutamyl-L-tryptophan, is a molecule of interest in neuropharmacology and drug delivery. While its endogenous role in cellular signaling pathways remains largely uncharacterized, extensive research has highlighted its potential as a carrier for transporting therapeutic agents across the blood-brain barrier. Furthermore, it has been utilized as a model substrate to investigate the intricate balance between the serotonin and kynurenine pathways of tryptophan metabolism in the brain. This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its known applications, potential metabolic fate, and the experimental methodologies employed in its study.

Introduction

This compound is a dipeptide composed of 5-oxoproline (pyroglutamic acid) and L-tryptophan. The pyroglutamic acid residue is a cyclic lactam of glutamic acid, a modification that confers resistance to degradation by many peptidases.[1] This stability, coupled with the neuroactive properties of its constituent amino acids, has made it a subject of investigation for its potential pharmacological applications. This document will synthesize the available scientific literature to present a detailed account of this compound's role as an experimental tool and its potential, though not yet fully elucidated, involvement in cellular processes.

Biosynthesis and Metabolism

The endogenous biosynthesis of this compound in mammalian cells has not been definitively established. However, the formation of the N-terminal pyroglutamyl residue is a known post-translational modification of peptides and proteins. This process can occur spontaneously from N-terminal glutamine residues or be enzymatically catalyzed.[1]

Potential metabolic pathways for this compound can be inferred from the known metabolism of pyroglutamylated peptides and tryptophan.

-

Formation: It could theoretically be formed by the action of a ligase joining 5-oxoproline and tryptophan, or through the cyclization of an N-terminal glutaminyl-tryptophan dipeptide.

-

Degradation: The peptide bond in this compound is resistant to many standard aminopeptidases. However, specific enzymes known as pyroglutamyl peptidases (PGPs) are capable of hydrolyzing the N-terminal pyroglutamyl residue from peptides.[2][3] Pyroglutamyl peptidase I, a cytosolic enzyme, exhibits broad substrate specificity and could potentially cleave this compound into its constituent amino acids.[2]

The metabolic fate of the resulting 5-oxoproline and tryptophan would then follow their well-established pathways. 5-oxoproline can be converted to glutamate, while tryptophan is a precursor for the synthesis of serotonin, melatonin, and metabolites of the kynurenine pathway.[4]

Role in Cellular Processes: Current Understanding

Direct evidence for this compound as a signaling molecule in specific cellular processes is limited. The majority of research has focused on its utility as a synthetic molecule in experimental settings.

A Potential Drug Carrier for Blood-Brain Barrier Penetration

A significant body of research has explored the use of L-Pyroglutamyl-L-tryptophan and its derivatives as potential carriers to facilitate the transport of drugs across the blood-brain barrier (BBB).[5] The rationale for this application lies in the dipeptide's physicochemical properties that may allow it to utilize endogenous transport mechanisms.

dot

References

- 1. Chemistry and biological significance of food-derived pyroglutamyl peptides [morressier.com]

- 2. Pyroglutamyl peptidase: an overview of the three known enzymatic forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substrate specificity of pyroglutamylaminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Pyroglutamyl-Tryptophan: A Technical Guide on its Neurochemical Profile and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroglutamyl-tryptophan (pGlu-Trp) is a dipeptide of growing interest in the field of neurochemistry. While direct research on this specific molecule is nascent, its constituent parts—pyroglutamic acid and tryptophan—are well-established neuroactive compounds. Pyroglutamic acid has been shown to modulate glutamatergic systems, and tryptophan is the essential precursor to the neurotransmitter serotonin and the neuromodulatory kynurenine pathway. This technical guide synthesizes the available data on related pyroglutamyl peptides and the neurochemical pathways of tryptophan to provide a comprehensive overview of the potential mechanisms of action, experimental methodologies for investigation, and prospective therapeutic applications of pyroglutamyl-tryptophan.

Introduction

Pyroglutamyl peptides are a class of neuropeptides characterized by an N-terminal pyroglutamic acid residue. This modification, a cyclized form of glutamic acid, confers enhanced stability against enzymatic degradation, making these peptides attractive candidates for therapeutic development. Several pyroglutamyl-containing peptides have demonstrated neuroprotective, antidepressant, and anxiolytic properties. Given that tryptophan is the sole precursor to serotonin, a key neurotransmitter implicated in mood, cognition, and sleep, the dipeptide pyroglutamyl-tryptophan presents a compelling molecule for investigation in the context of central nervous system (CNS) disorders. This guide will explore the synthesis, potential neuropharmacology, and methods for studying this intriguing dipeptide.

Synthesis of Pyroglutamyl-Tryptophan

The synthesis of pyroglutamyl-tryptophan can be achieved through standard solid-phase peptide synthesis (SPPS) protocols. The general workflow involves the sequential coupling of amino acids on a solid support resin, followed by cleavage and purification.

Experimental Protocol: Solid-Phase Synthesis of pGlu-Trp-NH₂

This protocol outlines the manual synthesis of C-terminally amidated pyroglutamyl-tryptophan.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Trp(Boc)-OH

-

pGlu-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

Acetonitrile (ACN)

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

First Amino Acid Coupling (Tryptophan):

-

Dissolve Fmoc-Trp(Boc)-OH (3 equivalents), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the coupling solution to the deprotected resin and react for 2 hours at room temperature.

-

Wash the resin with DMF and DCM. Confirm complete coupling using a Kaiser test.

-

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly coupled tryptophan.

-

Second Amino Acid Coupling (Pyroglutamic Acid):

-

Dissolve pGlu-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Add the coupling solution to the deprotected resin and react for 2 hours at room temperature.

-

Wash the resin with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Treat the resin with the cleavage cocktail for 2 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and discard the ether.

-

Dissolve the crude peptide in a minimal amount of ACN/water.

-

Purify the peptide using reverse-phase HPLC.

-

-

Lyophilization: Lyophilize the purified fractions to obtain the final pGlu-Trp-NH₂ peptide as a white powder.

Diagram of Synthesis Workflow:

Potential Neurochemical Mechanisms of Action

Direct experimental data on the neurochemical effects of pyroglutamyl-tryptophan is limited. However, based on the known activities of its constituent parts and related pyroglutamyl dipeptides, several potential mechanisms can be hypothesized.

Modulation of Glutamatergic Neurotransmission

L-pyroglutamic acid has been shown to interact with the glutamate system, decreasing both Na+-dependent and Na+-independent glutamate binding[1]. This suggests that pGlu-Trp may also modulate glutamatergic neurotransmission, a key process in synaptic plasticity, learning, and memory. Dysregulation of the glutamate system is implicated in various neurological and psychiatric disorders.

Precursor to Serotonin and Kynurenine Pathways

As a dipeptide containing tryptophan, pGlu-Trp could potentially be hydrolyzed in the brain to release free tryptophan. Tryptophan is the essential precursor for the synthesis of serotonin (5-hydroxytryptamine), a neurotransmitter crucial for mood regulation, and for the kynurenine pathway, which produces metabolites that can be either neuroprotective (kynurenic acid) or neurotoxic (quinolitic acid)[2][3][4][5][6][7]. The enhanced stability of the pyroglutamyl moiety may allow for a more sustained release of tryptophan in the CNS compared to the administration of free tryptophan.

Hypothesized Metabolic Pathways of Pyroglutamyl-Tryptophan in the CNS:

References

- 1. Neurochemical effects of L-pyroglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A single tryptophan on M2 of glutamate receptor channels confers high permeability to divalent cations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptophan Metabolism in Central Nervous System Diseases: Pathophysiology and Potential Therapeutic Strategies [aginganddisease.org]

- 5. High tryptophan diet reduces extracellular dopamine release via kynurenic acid production in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of Tryptophan and Serotonin on Mood and Cognition with a Possible Role of the Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Putative N-terminal Modification: 5-Oxoprolyltryptophan

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The N-terminal modification "5-Oxoprolyltryptophan" is not a widely documented or characterized post-translational modification. This guide provides a theoretical and practical framework for the investigation and potential identification of this novel modification, drawing parallels with well-understood N-terminal modifications and the known chemistry of tryptophan.

Introduction

N-terminal modifications play a critical role in regulating protein function, stability, and localization. Among the most common of these is the formation of pyroglutamate (pGlu) from N-terminal glutamine or glutamate residues. This modification is known to protect proteins from degradation by aminopeptidases and can influence their biological activity.[1] Tryptophan, with its unique indole side chain, is also subject to various modifications, primarily oxidation, which can significantly impact protein structure and function.[2][3]

This technical guide explores the hypothetical N-terminal modification, this compound. While not yet established in the scientific literature, the potential for an N-terminal tryptophan to undergo cyclization, possibly following an initial oxidation event, presents an intriguing area of research. Such a modification could have significant implications for the stability and bioactivity of peptides and proteins, making its potential existence a subject of importance for drug development and protein engineering.

This document will provide a comprehensive overview of the theoretical basis for the formation of this compound, propose detailed experimental protocols for its detection and characterization, and discuss its potential biological significance.

Theoretical Formation Pathways of this compound

The formation of this compound from an N-terminal tryptophan is hypothesized to occur through one of two primary pathways: direct enzymatic or chemical cyclization, or a multi-step process initiated by oxidation of the tryptophan residue.

Analogy to Pyroglutamate Formation

The formation of pyroglutamate from N-terminal glutamine is a well-characterized process that can occur both spontaneously and enzymatically, catalyzed by glutaminyl cyclases.[1] A similar, albeit likely slower, non-enzymatic cyclization can occur from an N-terminal glutamate.[4] These reactions involve an intramolecular nucleophilic attack of the α-amino group on the side-chain γ-carbonyl, leading to the formation of a five-membered ring and the elimination of ammonia (from glutamine) or water (from glutamate).

For a similar reaction to occur with tryptophan, the indole ring would need to be modified to present an electrophilic center analogous to the γ-carbonyl of glutamine or glutamate.

Oxidation-Mediated Cyclization

Tryptophan is susceptible to oxidation, leading to a variety of products, including kynurenine and N-formylkynurenine (NFK).[2][3] The formation of NFK from the tryptophan side chain, through cleavage of the indole ring, introduces carbonyl groups that could potentially serve as electrophilic targets for cyclization.

A proposed pathway could involve the following steps:

-

Oxidation: The indole ring of the N-terminal tryptophan is oxidized, for instance by reactive oxygen species (ROS) or specific enzymes like tryptophan 2,3-dioxygenase, to form N-formylkynurenine.[5]

-

Cyclization: The free α-amino group of the N-terminal residue performs a nucleophilic attack on one of the newly formed carbonyl groups in the modified side chain.

-

Rearrangement/Dehydration: Subsequent rearrangement and dehydration could lead to a stable, cyclic structure analogous to 5-oxoproline.

The following diagram illustrates this hypothetical oxidation-mediated cyclization pathway.

Caption: Hypothetical pathway for this compound formation.

Analytical Methodologies for Detection and Characterization

The identification of a novel N-terminal modification such as this compound requires a multi-faceted analytical approach, primarily centered around mass spectrometry.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is the cornerstone for identifying and characterizing post-translational modifications. A combination of intact mass analysis and peptide mapping with tandem MS (MS/MS) would be essential.

3.1.1 Predicted Mass Shifts

The first step in identifying any modification is to determine its characteristic mass shift. The expected mass change for the formation of this compound would depend on the precise chemical transformation. For instance, if the formation proceeds through an oxidation to N-formylkynurenine followed by cyclization and loss of a water molecule, the net mass change would need to be calculated based on the initial and final structures. The oxidation of tryptophan to N-formylkynurenine results in a +32 Da mass shift.[2] Subsequent cyclization with the loss of a water molecule (-18 Da) would result in a net +14 Da modification compared to the original N-terminal tryptophan.

| Modification Step | Precursor | Product | Mass Change (Da) |

| Oxidation | Tryptophan | N-Formylkynurenine | +32 |

| Cyclization & Dehydration | N-Formylkynurenine | This compound (hypothetical) | -18 |

| Net Modification | Tryptophan | This compound (hypothetical) | +14 |

3.1.2 Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry is crucial for localizing the modification to the N-terminus and for obtaining structural information. Different fragmentation techniques would be employed:

-

Collision-Induced Dissociation (CID): This technique primarily cleaves the peptide backbone, generating b- and y-ions. The mass of the b1-ion would be indicative of the modified N-terminal residue.

-

Electron Transfer Dissociation (ETD) / Electron Capture Dissociation (ECD): These methods are particularly useful for preserving labile modifications and for generating c- and z-ions, which can provide complementary information for localization.

The fragmentation pattern of the modified N-terminal residue itself would be a key identifier. This would require detailed analysis of the low-mass region of the MS/MS spectrum and comparison with theoretical fragmentation patterns of the proposed this compound structure.

Experimental Workflow for Identification

The following workflow is proposed for the systematic investigation of this compound in a protein sample.

Caption: Proposed workflow for identifying this compound.

Detailed Experimental Protocols

3.3.1 In-solution Digestion for Peptide Mapping

-

Denaturation and Reduction: Solubilize 100 µg of the protein in 100 µL of 8 M urea, 50 mM Tris-HCl, pH 8.0. Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour.

-

Alkylation: Cool the sample to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark at room temperature for 45 minutes.

-

Digestion: Dilute the sample 4-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

-

Quenching and Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptides using a C18 solid-phase extraction cartridge.

3.3.2 LC-MS/MS Analysis

-

Chromatography: Separate the desalted peptides on a C18 reversed-phase column using a gradient of acetonitrile in 0.1% formic acid.

-

Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) operating in data-dependent acquisition mode.

-

MS1 Settings: Acquire full scan MS spectra at a resolution of >60,000.

-

MS2 Settings: Select the top 10-20 most intense precursor ions for fragmentation by HCD or CID. Use a normalized collision energy of 28-32. For targeted analysis of potential modified peptides, include the predicted m/z values in an inclusion list.

3.3.3 Database Searching

-

Software: Use a standard proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot).

-

Variable Modifications: Include the following variable modifications in the search parameters:

-

Oxidation (M, W) (+15.995 Da)

-

N-formylkynurenine (W) (+31.990 Da)

-

Hypothetical this compound (N-term W) (+13.979 Da)

-

N-terminal pyro-Glu from Gln (-17.027 Da)

-

N-terminal pyro-Glu from Glu (-18.011 Da)

-

-

Enzyme Specificity: Set to Trypsin/P, allowing for up to two missed cleavages.

-

Mass Tolerances: Set precursor and fragment mass tolerances appropriate for the instrument used (e.g., 10 ppm for precursor, 0.02 Da for fragments).

Potential Biological Significance

The biological implications of an N-terminal this compound modification are, at this stage, purely speculative. However, by drawing parallels with known N-terminal modifications, we can hypothesize several potential effects:

-

Increased Stability: Like pyroglutamate, a cyclized N-terminus would likely confer resistance to degradation by aminopeptidases, potentially increasing the in vivo half-life of the protein or peptide.

-

Altered Receptor Binding: The N-terminus of many bioactive peptides is crucial for receptor interaction. Modification of the N-terminal tryptophan could either enhance or diminish binding affinity and specificity.

-

Changes in Immunogenicity: N-terminal modifications can alter the immunogenic profile of therapeutic proteins. The formation of this compound could be a factor to consider in the development of biotherapeutics.[1]

-

Modulation of Protein-Protein Interactions: The N-terminus can be involved in protein-protein interactions. Its modification could modulate these interactions, impacting signaling pathways.

The following diagram illustrates the potential logical relationships between the formation of this compound and its biological consequences.

Caption: Potential consequences of this compound formation.

Implications for Drug Development

The potential for N-terminal modification of tryptophan in therapeutic proteins has several implications for drug development:

-

Product Heterogeneity: If this modification occurs, it would contribute to the heterogeneity of the drug product, which needs to be characterized and controlled.[1]

-

Stability and Shelf-life: The conditions under which this compound might form (e.g., oxidative stress, pH, temperature) would need to be investigated to ensure product stability.

-

Pharmacokinetics and Pharmacodynamics: Any impact of this modification on the half-life and activity of a therapeutic protein would need to be assessed during preclinical and clinical development.

Conclusion

While the existence of this compound as a naturally occurring N-terminal modification remains to be proven, the theoretical possibility based on the known chemistry of tryptophan and other N-terminal modifications makes it a compelling area for investigation. The analytical workflows and experimental protocols outlined in this guide provide a robust framework for researchers to explore this potential modification. The identification of this compound would represent a significant addition to our understanding of post-translational modifications and could have important implications for protein chemistry and the development of therapeutic proteins.

References

- 1. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]

- 2. Analysis of missed cleavage sites, tryptophan oxidation and N-terminal pyroglutamylation after in-gel tryptic digestion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications? - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Pyroglutamyl-Tryptophan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore the vast chemical space of peptide derivatives. Among these, pyroglutamyl-tryptophan (pGlu-Trp) derivatives have emerged as a promising class of compounds with significant biological activities. This technical guide provides an in-depth analysis of the current understanding of pGlu-Trp derivatives, focusing on their antiplatelet aggregation activity. It consolidates quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Core Biological Activity: Antiplatelet Aggregation

A significant body of research has centered on the development of pyroglutamyl-tryptophan derivatives as potent antiplatelet agents. These compounds are designed based on the tripeptide pGlu-Asn-Trp (pENW), which is known to be an antagonist of the GPIIb/IIIa receptor.[1] The primary mechanism of action of these derivatives is the inhibition of platelet aggregation, a critical process in thrombosis.

Quantitative Data Summary

The antiplatelet aggregation activity of a series of synthesized pyroglutamyl-tryptophan derivatives has been quantified, with key data summarized in the tables below. These derivatives were evaluated for their ability to inhibit ADP-induced platelet aggregation and were compared with the known GPIIb/IIIa inhibitor, Tirofiban.[1]

Table 1: In Vitro Antiplatelet Aggregation Activity of Pyroglutamyl-Tryptophan Derivatives [1]

| Compound | R Group | IC50 (μM) vs. ADP-induced Platelet Aggregation |

| Tirofiban | - | 0.23 ± 0.03 |

| 8a | H | 1.89 ± 0.12 |

| 8b | 4-F | 1.05 ± 0.09 |

| 8c | 4-Cl | 0.88 ± 0.07 |

| 8d | 4-Br | 0.76 ± 0.06 |

| 8e | 4-I | 0.63 ± 0.05 |

| 8f | 4-CH3 | 1.21 ± 0.10 |

| 8g | 4-OCH3 | 1.54 ± 0.11 |

| 8h | 4-NO2 | 2.13 ± 0.15 |

| 8i | 3-F | 1.32 ± 0.10 |

| 8j | 3-Cl | 1.17 ± 0.09 |

| 8k | 3-Br | 0.95 ± 0.08 |

| 8l | 3-I | 0.81 ± 0.07 |

| 8m | 2-F | 1.67 ± 0.13 |

| 8n | 2-Cl | 1.45 ± 0.11 |

| 8o | 2-Br | 1.28 ± 0.10 |

| 8p | 2-I | 1.09 ± 0.09 |

| 8q | 3,4-diCl | 0.52 ± 0.04 |

| 8r | 2,4-diCl | 0.68 ± 0.05 |

| 8s | 4-CF3 | 0.91 ± 0.08 |

| 8t | Naphthyl | 0.45 ± 0.04 |

| 8u | Biphenyl | 0.38 ± 0.03 |

| 8v | 4-Ph | 0.41 ± 0.03 |

| 8w | 4-COOH | > 10 |

| 8x | 4-OH | 3.25 ± 0.21 |

| 8y | 4-NH2 | 2.89 ± 0.19 |

| 8z | 4-SO2NH2 | 1.98 ± 0.14 |

| 87 | - | 0.25 ± 0.02 |

Table 2: In Vivo Antithrombotic Activity and Bleeding Time of Compound 87 [1]

| Compound | Dose (mg/kg) | Thrombosis Inhibition (%) | Bleeding Time (s) |

| Vehicle | - | - | 125 ± 15 |

| Tirofiban | 2.5 | 78.5 ± 5.6 | 485 ± 35 |

| 87 | 2.5 | 75.3 ± 6.1 | 210 ± 22 |

| 87 | 5.0 | 85.1 ± 7.2 | 285 ± 28 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to evaluate the biological activity of pyroglutamyl-tryptophan derivatives.

In Vitro Antiplatelet Aggregation Assay

This assay assesses the ability of the derivatives to inhibit platelet aggregation induced by an agonist like ADP.[1][2][3]

-

Preparation of Platelet-Rich Plasma (PRP):

-

Draw fresh venous blood from a healthy donor into a tube containing 3.8% sodium citrate (9:1, v/v).

-

Centrifuge the blood at 200 x g for 10 minutes to obtain PRP.

-

Adjust the platelet count of the PRP to 3.0 x 10^8 platelets/mL with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at 1000 x g for 10 minutes.

-

-